![molecular formula C16H30N2O3 B1457142 Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate CAS No. 1232060-12-6](/img/structure/B1457142.png)
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30N2O3 . It has an average mass of 298.421 Da and a mono-isotopic mass of 298.225647 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a predicted boiling point of 492.8±35.0 °C and a predicted density of 1.14±0.1 g/cm3 . It should be stored in a dry place, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Synthesis and Intermediates
- This compound serves as a crucial intermediate in synthesizing a range of biologically active compounds, including those with potential anticancer properties. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an essential intermediate for small molecule anticancer drugs, underscoring the importance of such intermediates in drug development processes (Zhang et al., 2018).
Molecular Synthesis Techniques
- Research has detailed synthetic methodologies for generating compounds similar to or including tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate. These methodologies offer insights into the compound's versatility and utility in synthesizing complex molecules. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the compound's role in the pharmaceutical industry (Wang et al., 2015).
Structural and Chemical Studies
- Several studies have focused on the structural analysis and characterization of related compounds, offering valuable data for further pharmaceutical research and development. The crystal structure analysis of similar compounds provides a foundation for understanding the molecular configurations essential for biological activity and could guide the design of new therapeutic agents (Gumireddy et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 4-[methyl(oxan-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-9-5-13(6-10-18)17(4)14-7-11-20-12-8-14/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJIRQBIKCZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
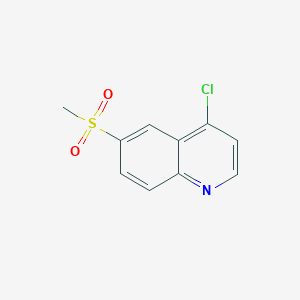
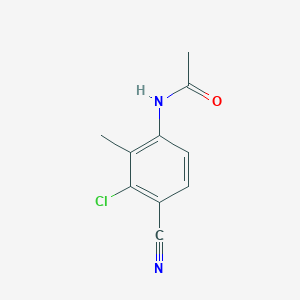


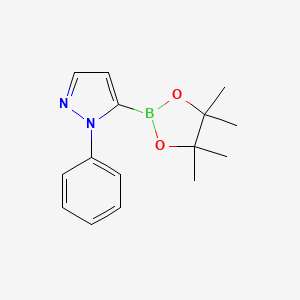

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
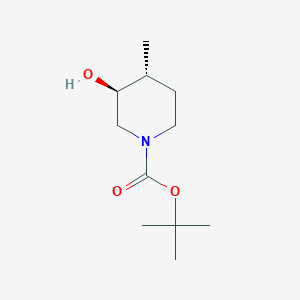
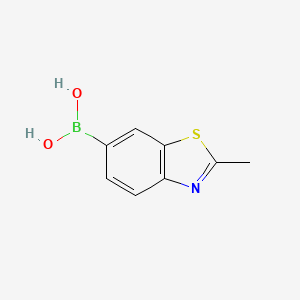
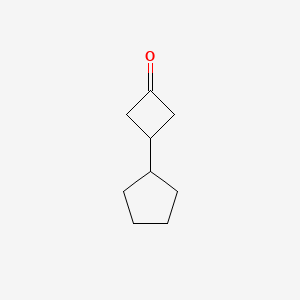
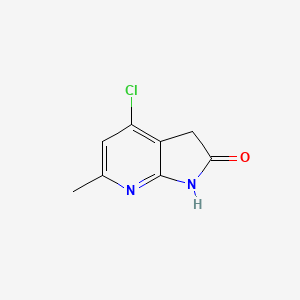
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)

